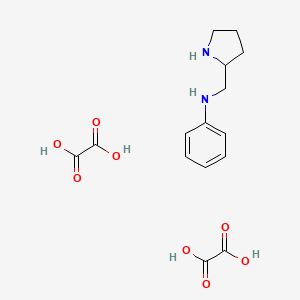

N-(Pyrrolidin-2-ylmethyl)aniline dioxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of aniline derivatives can involve various strategies, including Cu-catalyzed arylation reactions, as seen in the synthesis of diaryl amine products using pyrrole-2-carboxylic acid as a ligand . Additionally, the use of directing groups, such as 2-(pyridin-2-yl)aniline, has been shown to facilitate C-H amination reactions mediated by cupric acetate . Multicomponent reactions are also employed to create complex ligands like N,N,4-tris(pyridin-2-ylmethyl)aniline . These methods could potentially be adapted for the synthesis of "N-(Pyrrolidin-2-ylmethyl)aniline dioxalate" by incorporating the appropriate pyrrolidinyl and dioxalate groups into the aniline framework.

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial for their reactivity and interaction with other molecules. For instance, the coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline demonstrates the flexibility of such ligands in forming diverse metal complexes . Similarly, the structure of 2-(benzylthio)-N-{pyridinylmethylidene}anilines has been studied using computational methods and X-ray diffraction, which could provide insights into the structural aspects of "N-(Pyrrolidin-2-ylmethyl)aniline dioxalate" .

Chemical Reactions Analysis

Aniline derivatives participate in a variety of chemical reactions. The Cu-catalyzed monoarylation of anilines , the amination of benzamide derivatives , and the polymerization of methyl methacrylate using palladium complexes containing N,N'-bidentate aniline derivatives are examples of reactions involving aniline derivatives. These studies suggest that "N-(Pyrrolidin-2-ylmethyl)aniline dioxalate" could also exhibit interesting reactivity in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For example, the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite on mild steel have been investigated, demonstrating the practical applications of these materials . The vibrational spectra of aniline derivatives have been studied to understand their structural characteristics . These studies provide a foundation for predicting the properties of "N-(Pyrrolidin-2-ylmethyl)aniline dioxalate" and its potential applications.

Wissenschaftliche Forschungsanwendungen

Coordination Compounds

- (S. Nayab, Hong-In Lee, & J. Jeong, 2013): Investigated a compound where the PdII atom shows a square-planar coordination involving two N atoms from a related ligand and two chloride ligands.

Polymers and Conductivity

- (N. V. Blinova, J. Stejskal, M. Trchová, J. Prokeš, & M. Omastová, 2007): Explores the oxidation of aniline and pyrrole, highlighting similarities between the two and their conductivities.

- (N. Gospodinova & L. Terlemezyan, 1998): Discusses the properties and applications of polyaniline, a polymer with potential uses in alternative energy sources and information storage.

Catalysis and Synthesis

- (Katalin Barta, M. Hölscher, G. Franciò, & W. Leitner, 2009): Reports on the synthesis of new P-chiral phosphorous triamides based on this aniline derivative and their application in asymmetric catalysis.

- (K. Nicolaou, A. Krasovskiy, U. Majumder, Vincent E. Trepanier, & D. Y. Chen, 2009): Describes new synthetic methods for constructing novel heterocycles and tryptamines, involving transformations of N-Boc anilines.

Spectroscopy and Bonding Studies

- (Li Wang, Yanxin Zhang, Xiaohan Yu, Hong-Qing He, & Jinglai Zhang, 2012): Focuses on the ground structures and spectroscopic properties of various complexes involving pyridinylimine and pyridinylmethylamine derivatives.

- (Xiaoping Cao, S. Coulter, M. D. Ellison, Hongbing Liu, A. Liu, & R. Hamers, 2001): Examines the bonding of nitrogen-containing organic molecules, including aniline, to the silicon surface, emphasizing the role of aromaticity.

Eigenschaften

IUPAC Name |

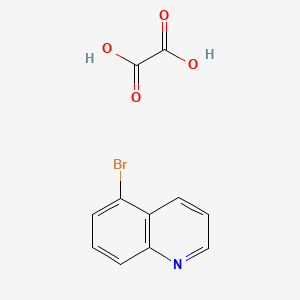

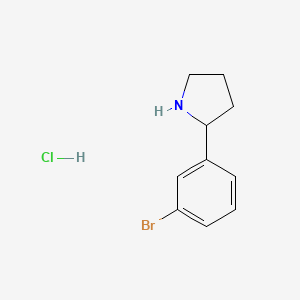

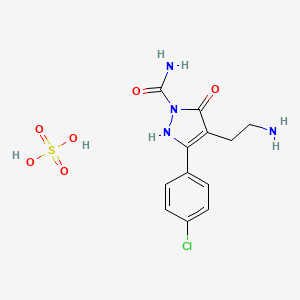

oxalic acid;N-(pyrrolidin-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2C2H2O4/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11;2*3-1(4)2(5)6/h1-3,5-6,11-13H,4,7-9H2;2*(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIWZAOENWYHER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Pyrrolidin-2-ylmethyl)aniline dioxalate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)

![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)

![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)